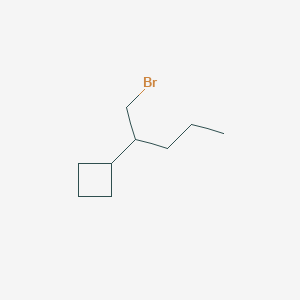
(1-Bromopentan-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromopentan-2-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromine atom and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopentan-2-yl)cyclobutane typically involves the bromination of pentan-2-ylcyclobutane. This can be achieved through the reaction of pentan-2-ylcyclobutane with bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Bromopentan-2-yl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed in the presence of strong bases like potassium tert-butoxide (KOtBu) in non-polar solvents.
Oxidation and Reduction Reactions: Various oxidizing agents (e.g., potassium permanganate, KMnO4) and reducing agents (e.g., lithium aluminum hydride, LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms involving brominated compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromopentan-2-yl)cyclobutane would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1-Bromopropan-2-yl)cyclobutane: Similar structure with a shorter alkyl chain.
(1-Bromohexan-2-yl)cyclobutane: Similar structure with a longer alkyl chain.
(1-Chloropentan-2-yl)cyclobutane: Similar structure with a chlorine atom instead of bromine.
Uniqueness
(1-Bromopentan-2-yl)cyclobutane is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and applications compared to similar compounds with different halogens or alkyl chain lengths.
Properties
Molecular Formula |
C9H17Br |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-bromopentan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Br/c1-2-4-9(7-10)8-5-3-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
UFGVWCWHFMMXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CBr)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)

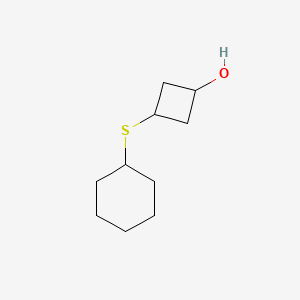
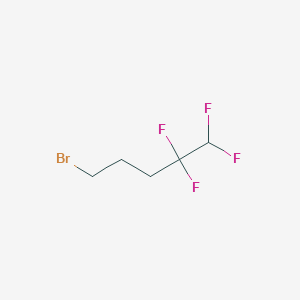

![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)

![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
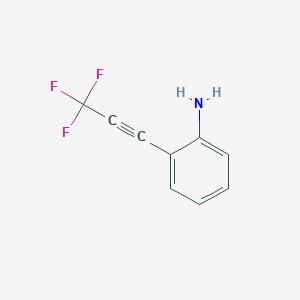


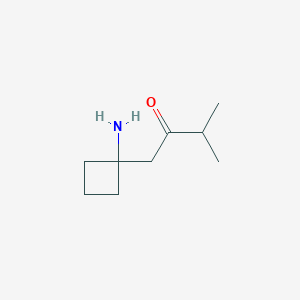
![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
